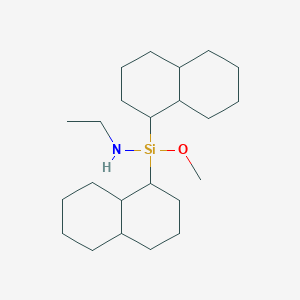
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is a complex organic compound characterized by its unique structure, which includes decahydronaphthalene rings and a silanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine typically involves multiple steps, starting with the preparation of decahydronaphthalene derivatives. The key steps include:
Hydrogenation: Decahydronaphthalene is prepared by hydrogenating naphthalene in the presence of a catalyst such as palladium on carbon.
Alkylation: The decahydronaphthalene is then alkylated with ethyl groups using reagents like ethyl bromide in the presence of a strong base such as sodium hydride.
Silanation: The final step involves the introduction of the silanamine group. This can be achieved by reacting the alkylated decahydronaphthalene with a silane reagent, such as chloromethylsilane, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure high-quality output.
化学反応の分析
Types of Reactions
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
科学的研究の応用
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine involves its interaction with specific molecular targets and pathways. The silanamine group can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
1,1-Di(decahydro-1-naphthyl)ethane: Similar structure but lacks the silanamine group.
Decahydronaphthalene derivatives: Various derivatives with different functional groups.
Uniqueness
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is unique due to the presence of the silanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
923579-51-5 |
|---|---|
分子式 |
C23H43NOSi |
分子量 |
377.7 g/mol |
IUPAC名 |
N-[bis(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-methoxysilyl]ethanamine |
InChI |
InChI=1S/C23H43NOSi/c1-3-24-26(25-2,22-16-8-12-18-10-4-6-14-20(18)22)23-17-9-13-19-11-5-7-15-21(19)23/h18-24H,3-17H2,1-2H3 |
InChIキー |
DPCIFMZFXWKEBD-UHFFFAOYSA-N |
正規SMILES |
CCN[Si](C1CCCC2C1CCCC2)(C3CCCC4C3CCCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


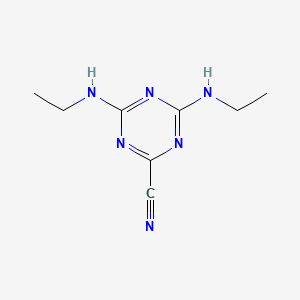
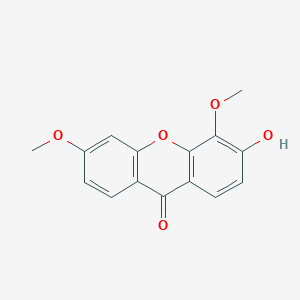
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
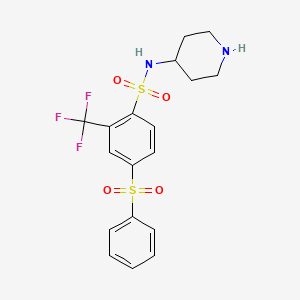
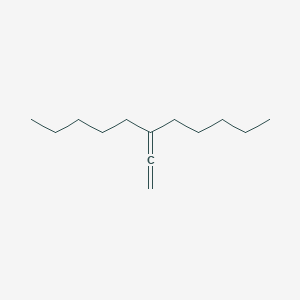
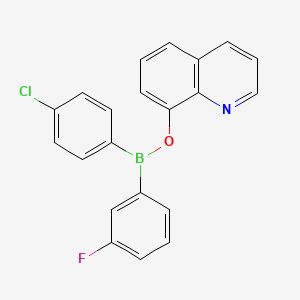
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
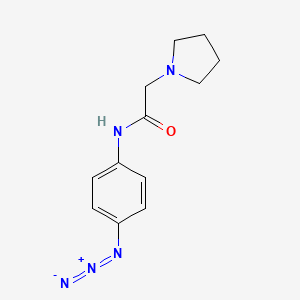

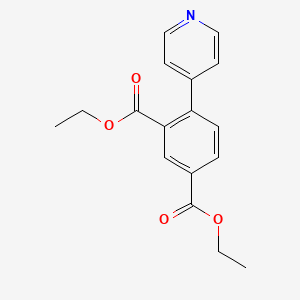

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
